1-[(1R,2R)-2-amino-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea;hydrochloride 1-[(1R,2R)-2-amino-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2415751-54-9
VCID: VC11650820
InChI: InChI=1S/C23H19F6N3S.ClH/c24-22(25,26)16-11-17(23(27,28)29)13-18(12-16)31-21(33)32-20(15-9-5-2-6-10-15)19(30)14-7-3-1-4-8-14;/h1-13,19-20H,30H2,(H2,31,32,33);1H/t19-,20-;/m1./s1
SMILES: C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N.Cl
Molecular Formula: C23H20ClF6N3S
Molecular Weight: 519.9 g/mol

1-[(1R,2R)-2-amino-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea;hydrochloride

CAS No.: 2415751-54-9

Cat. No.: VC11650820

Molecular Formula: C23H20ClF6N3S

Molecular Weight: 519.9 g/mol

* For research use only. Not for human or veterinary use.

1-[(1R,2R)-2-amino-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea;hydrochloride - 2415751-54-9

Specification

CAS No. 2415751-54-9
Molecular Formula C23H20ClF6N3S
Molecular Weight 519.9 g/mol
IUPAC Name 1-[(1R,2R)-2-amino-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea;hydrochloride
Standard InChI InChI=1S/C23H19F6N3S.ClH/c24-22(25,26)16-11-17(23(27,28)29)13-18(12-16)31-21(33)32-20(15-9-5-2-6-10-15)19(30)14-7-3-1-4-8-14;/h1-13,19-20H,30H2,(H2,31,32,33);1H/t19-,20-;/m1./s1
Standard InChI Key YWZRGWHAHZEOEX-GZJHNZOKSA-N
Isomeric SMILES C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N.Cl
SMILES C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N.Cl
Canonical SMILES C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N.Cl

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s structure (C~23~H~20~ClF~6~N~3~S) integrates three key components:

  • A (1R,2R)-1,2-diamino-1,2-diphenylethane chiral center, providing a rigid stereochemical framework.

  • A thiourea (-N-C(=S)-N-) linkage, enabling hydrogen-bond-donor (HBD) catalysis.

  • A 3,5-bis(trifluoromethyl)phenyl group, imparting strong electron-withdrawing effects .

The hydrochloride salt introduces a chloride counterion, stabilizing the protonated amine (Figure 1).

Table 1: Key Molecular Identifiers

PropertyValueSource
CAS No.2415751-54-9
Molecular FormulaC~23~H~20~ClF~6~N~3~S
Molecular Weight519.9 g/mol
IUPAC Name1-[(1R,2R)-2-amino-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea;hydrochloride
SMILESC1=CC=C(C=C1)C@HN.Cl
InChIKeyYWZRGWHAHZEOEX-GZJHNZOKSA-N

Synthesis and Purification

General Synthetic Strategy

The synthesis involves reacting a chiral diamine with a thiourea precursor. For the hydrochloride salt, post-synthetic treatment with HCl is required. A representative route includes:

  • Chiral Diamine Preparation: (1R,2R)-1,2-Diamino-1,2-diphenylethane is synthesized via asymmetric hydrogenation or resolution techniques.

  • Thiourea Formation: The diamine reacts with 3,5-bis(trifluoromethyl)phenyl isothiocyanate in tetrahydrofuran (THF), forming the thiourea linkage .

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, enhancing crystallinity.

Table 2: Synthetic Conditions

StepReagents/ConditionsRole
1(1R,2R)-diamine, THF, RTChiral backbone preparation
23,5-bis(CF~3~)PhNCS, 2.1 equivThiourea coupling
3HCl (g), Et~2~OSalt formation

Purification typically employs column chromatography (pentane/EtOAc = 4:1) , yielding the product as a white solid.

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits improved solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to the free base. The trifluoromethyl groups enhance lipid membrane permeability, a critical factor in catalytic applications.

Spectroscopic Characteristics

While detailed spectral data are unavailable for this specific compound, analogous thioureas show:

  • IR: N-H stretches (~3200 cm⁻¹), C=S stretches (~1250 cm⁻¹) .

  • ¹H NMR: Aromatic protons (δ 6.8–7.5 ppm), NH signals (δ 8.5–9.5 ppm) .

Applications in Asymmetric Catalysis

Hydrogen-Bond-Donor Catalysis

Thioureas act as HBD catalysts, polarizing substrates via dual hydrogen bonding. The 3,5-bis(trifluoromethyl)phenyl group enhances electrophilicity, facilitating enantioselective transformations such as:

  • Michael Additions: Stereocontrol via transition-state stabilization .

  • Mannich Reactions: High enantiomeric excess (ee) due to chiral environment .

Table 3: Catalytic Performance of Analogous Thioureas

Reaction Typeee (%)Yield (%)Reference
Michael Addition9285
Mannich Reaction8878

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